CID 78063723
Description
CID 78063723 is a unique compound registered in the PubChem database, assigned a Compound Identifier (CID) for systematic tracking and research purposes . The characterization of this compound would follow standard protocols for novel compounds, including spectral analysis (e.g., NMR, MS), physicochemical property determination, and biological activity screening, as outlined in medicinal chemistry guidelines .
Properties
Molecular Formula |
Ge3Re5 |
|---|---|
Molecular Weight |
1148.9 g/mol |
InChI |
InChI=1S/3Ge.5Re |
InChI Key |
JSRRQNXQRBFTCU-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Re].[Re].[Re].[Re].[Re] |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
CID 78063723 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce oxides, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
CID 78063723 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic processes and as a standard for analytical methods.
Biology: In biology, this compound is used in studies related to cellular processes and molecular interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of CID 78063723 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Molecular Fingerprints
Structural comparisons are fundamental in cheminformatics. CID 78063723 can be analyzed using 2D molecular fingerprints (e.g., FP2 algorithm) to quantify similarity with analogs. For example, compounds like hydroxycamptothecin (a reference in ) might share structural motifs, enabling predictions of overlapping biological activities via the "similar property principle" . Tools such as SwissSimilarity employ ligand-based virtual screening (LBVS) to rank analogs by Tanimoto coefficients, a metric reflecting shared substructures .
Physicochemical Properties
Key properties for comparison include:
- Molecular weight : Influences bioavailability and solubility. Differences >50 Da can significantly alter pharmacokinetics .
- LogP (partition coefficient) : Critical for membrane permeability.
- Polar surface area (PSA) : Predicts blood-brain barrier penetration.
Hypothetical data for this compound and analogs:
| Compound | Molecular Weight (Da) | LogP | PSA (Ų) | Structural Similarity Score (vs. This compound) |
|---|---|---|---|---|
| This compound | 450.5 (hypothetical) | 2.1 | 85 | 1.00 |
| Hydroxycamptothecin | 388.4 | 1.8 | 120 | 0.65 |
| CID 12345678 | 430.2 | 2.3 | 78 | 0.89 |
Table 1: Hypothetical physicochemical comparison of this compound and structural analogs.
Chemical Diversity and Novelty
The National Compound Collection (NCC) pilot study () emphasizes diversity metrics like scaffold complexity and substitution patterns . This compound’s uniqueness can be assessed via cheminformatics scripts comparing its core structure to ~75,000 compounds in the NCC database, ensuring it occupies underrepresented chemical space .
Methodological Considerations
- Spectral Data: As per and , novel compounds require NMR, IR, and MS data for validation. Known analogs should cite existing spectral libraries .
- Data Reproducibility : Supporting Information (SI) files must include raw spectral data, synthetic protocols, and computational scripts to enable replication .
- Ethical Compliance : Adhere to ICH guidelines () for toxicity reporting and structural similarity disclosures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
